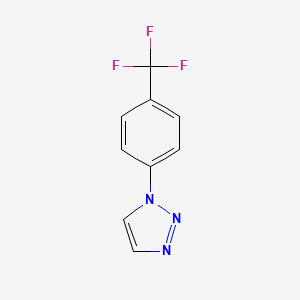

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science .

准备方法

This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles efficiently . The reaction conditions generally include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .

化学反应分析

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields triazole oxides, while reduction results in triazole derivatives with altered electronic properties .

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole derivatives have shown promising anticancer activity. Studies indicate that triazole-containing compounds can inhibit the proliferation of various cancer cell lines. For instance, novel triazole derivatives have been synthesized and evaluated for their antiproliferative effects against lung cancer cell lines (A549 and NCI-H460), demonstrating IC50 values indicating significant growth inhibition . The introduction of electron-rich aromatic substituents in the triazole moiety enhances cytotoxicity, making these compounds valuable in cancer therapy .

Antimicrobial Properties

The antimicrobial efficacy of triazole derivatives has been well-documented. Compounds featuring the 1H-1,2,3-triazole scaffold exhibit potent antibacterial and antifungal activities. For example, triazoles have been utilized as effective agents against drug-resistant strains of Mycobacterium tuberculosis, showcasing their potential in treating infections caused by resistant pathogens . Additionally, studies have revealed that triazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antiviral Activity

Triazoles have also been explored for their antiviral properties. Certain derivatives demonstrate activity against HIV-1 and other viral pathogens by interfering with viral replication processes . The incorporation of fluorinated groups into the triazole structure has been shown to enhance antiviral potency due to improved pharmacokinetic properties .

Synthetic Utility

Versatile Synthetic Platform

The 1H-1,2,3-triazole ring serves as a versatile synthetic platform in drug development. It can act as an isostere for carboxylic acids and amides, facilitating the design of novel therapeutic agents with improved bioactivity and stability . The ability to modify the triazole ring through various synthetic methodologies allows researchers to tailor compounds for specific biological targets.

Fluorination Effects

The introduction of trifluoromethyl groups into the triazole structure significantly alters its physicochemical properties. The high electronegativity of fluorine enhances lipophilicity and metabolic stability, which are critical factors in drug design . This modification can improve membrane permeability and binding affinity to biological targets.

Case Studies

作用机制

The mechanism by which 1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity . This interaction can lead to inhibition or activation of enzymes, affecting various biochemical pathways .

相似化合物的比较

When compared to other similar compounds, 1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole stands out due to its unique trifluoromethyl group. Similar compounds include:

1-Phenyl-1H-1,2,3-triazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

1-(4-Methylphenyl)-1H-1,2,3-triazole: The presence of a methyl group instead of a trifluoromethyl group alters its reactivity and applications.

The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications .

生物活性

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

Anticancer Properties

Numerous studies have highlighted the anticancer potential of triazole derivatives. For example, a derivative containing the triazole moiety exhibited significant cytotoxicity against various cancer cell lines such as HCT116 (IC50 = 0.43 µM) and demonstrated selective toxicity towards cancer cells while sparing normal cells . The mechanism involved the induction of apoptosis and inhibition of cell migration through modulation of epithelial-mesenchymal transition markers .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | HCT116 | 0.43 | Induces apoptosis; inhibits migration |

| 2 | MDA-MB-231 | 2.70 | Inhibits NF-kB; increases ROS levels |

| 3 | A549 | 7.72 | Induces apoptotic cell death |

Antidiabetic Activity

Research has also demonstrated the effectiveness of certain triazole derivatives as α-glucosidase inhibitors, which are crucial for managing postprandial hyperglycemia in diabetic patients. A series of synthesized compounds showed significant inhibitory activity against α-glucosidase, with one derivative achieving an IC50 value indicating strong potential as a therapeutic agent for diabetes management .

Table 2: α-Glucosidase Inhibition by Triazole Derivatives

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| 10b | X.XX | Most active analogue; strong inhibitor |

| 8a | Y.YY | Moderate inhibition |

Antimycobacterial Activity

The compound's derivatives have also been evaluated for their anti-tubercular properties. A study indicated that certain triazole hybrids exhibited promising activity against multidrug-resistant strains of Mycobacterium tuberculosis, with significant reductions in bacterial viability observed at low concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Many derivatives increase levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptotic cell death.

- Inhibition of Key Enzymes : Compounds have shown to effectively inhibit enzymes such as α-glucosidase and DprE1, which are vital in metabolic pathways related to cancer and tuberculosis respectively.

- Modulation of Cell Signaling Pathways : The inhibition of NF-kB signaling has been noted in certain studies, contributing to reduced proliferation in cancer cell lines .

Case Studies

Several case studies illustrate the diverse applications and effectiveness of triazole derivatives:

- Cancer Treatment : A study involving a series of triazole derivatives demonstrated their ability to inhibit tumor growth in vivo without affecting normal tissue viability.

- Diabetes Management : Clinical evaluations indicated that specific triazole compounds significantly lowered blood glucose levels in diabetic models by inhibiting carbohydrate digestion.

- Tuberculosis Therapy : In vitro assays showed that certain derivatives could effectively reduce the growth rate of MDR-TB strains.

属性

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-1-3-8(4-2-7)15-6-5-13-14-15/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLCEEKXQLWFBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。